Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride
Description
Chemical Structure and Properties
The compound "Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride" is a tertiary amine derivative of p-methoxyaniline. Its structure includes two distinct substituents on the aniline nitrogen:
- 2-Pyridylmethyl group: A pyridine ring linked via a methylene bridge.
- 2-(1-Pyrrolidinyl)ethyl group: A pyrrolidine ring connected through a two-carbon chain.
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications .
Alkylation: Sequential alkylation of p-methoxyaniline with 2-(chloromethyl)pyridine and 1-(2-chloroethyl)pyrrolidine under basic conditions.
Purification: Column chromatography or crystallization (common in and for similar amines).
Characterization: Confirmed via NMR, IR, and mass spectrometry (as seen in , and 9).
The methoxy group may modulate lipophilicity and blood-brain barrier penetration .
Properties
CAS No. |
27439-42-5 |
|---|---|
Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-23-19-9-7-18(8-10-19)22(15-14-21-12-4-5-13-21)16-17-6-2-3-11-20-17;/h2-3,6-11H,4-5,12-16H2,1H3;1H |
InChI Key |
XFQDWSMQOOIVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC[NH+]2CCCC2)CC3=CC=CC=N3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with aniline, a methoxy group is introduced via electrophilic aromatic substitution.
Introduction of the Pyridylmethyl Group: This step may involve a nucleophilic substitution reaction where the aniline derivative reacts with a pyridylmethyl halide.
Addition of the Pyrrolidinyl Ethyl Group: This can be achieved through a reductive amination reaction, where the intermediate compound reacts with a pyrrolidinyl ethyl amine.
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrrolidinyl groups.
Reduction: Reduction reactions could target the pyridylmethyl group or the aniline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or pyridylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may act by binding to receptors or enzymes, altering their activity. The pyridyl and pyrrolidinyl groups could facilitate binding to specific sites, while the methoxy group might influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Substituent Impact on Bioactivity
- The pyridylmethyl group in the target compound distinguishes it from BD 1008 (3,4-dichlorophenethyl) and N-[2-(pyrrolidin-1-yl)ethyl]aniline. This group may enhance metal coordination (as in PdL4, ) or receptor binding specificity .
- Pyrrolidinylethyl moieties are common in sigma ligands (e.g., BD 1008) and likely contribute to receptor affinity through hydrophobic interactions .
Physicochemical Properties The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like N-[2-(pyrrolidin-1-yl)ethyl]aniline .
Synthetic Complexity
- The target compound requires multi-step alkylation, whereas simpler analogues (e.g., N-[2-(pyrrolidin-1-yl)ethyl]aniline) involve fewer synthetic steps .
Pharmacological Potential Unlike BD 1008, which is a well-characterized sigma antagonist, the target compound’s activity remains hypothetical but merits investigation due to structural parallels .
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